molecular formula C12H15ClFNO2 B1388879 (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217651-48-3

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1388879
M. Wt: 259.7 g/mol
InChI Key: FRZTWNHRSHWUGF-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (FBPCA-HCl) is a fluorinated pyrrolidine-2-carboxylic acid derivative that has been used in scientific research since the early 2000s. It is a chiral compound that has been used in various studies due to its unique properties. FBPCA-HCl is a versatile compound that has been used in a wide range of research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Mechanism Of Action

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a variety of mechanisms of action. It has been found to act as an agonist at serotonin 5-HT2A receptors, as well as an antagonist at serotonin 5-HT2B receptors. Additionally, (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been found to act as an agonist at the dopamine D2 receptor.

Biochemical And Physiological Effects

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been found to have neuroprotective effects, and it has been found to reduce the levels of certain inflammatory markers.

Advantages And Limitations For Lab Experiments

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of using (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is that it is a highly versatile compound that can be used in a variety of research applications. Additionally, (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, there are some limitations to using (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. One of the main limitations is that it is a chiral compound, which can make it difficult to use in certain experiments. Additionally, (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not a very potent compound, which can limit its usefulness in certain experiments.

Future Directions

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of potential future directions. One of the main areas of research is the development of new drugs and therapies based on (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Additionally, (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be used in the development of new laboratory experiments and in the study of biochemical and physiological effects. Additionally, (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be used in the development of new analytical methods, such as high-performance liquid chromatography (HPLC), and in the development of new analytical techniques, such as mass spectrometry. Finally, (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be used in the synthesis of new compounds, such as fluorinated pyrrolidines and other derivatives.

Scientific Research Applications

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used in various scientific research applications. One of the most common applications is in the synthesis of drugs. (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used in the synthesis of a variety of drugs, including analgesics, antivirals, and anti-cancer drugs. Additionally, (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used in the study of biochemical and physiological effects. It has been used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of various compounds.

properties

IUPAC Name

(2S)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZTWNHRSHWUGF-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CC=C2F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661584
Record name 2-[(2-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1217651-48-3
Record name 2-[(2-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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